![molecular formula C25H22ClNO5S B2641713 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 866808-97-1](/img/structure/B2641713.png)
3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one” is a chemical compound with the molecular formula C25H22ClNO5S . It has a molecular weight of 483.96 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinolinone core with various substituents. The quinolinone core is a bicyclic structure with a benzene ring fused to a pyridone ring . The substituents include a 4-chlorophenylsulfonyl group, two methoxy groups, and a 3-methylphenylmethyl group .Aplicaciones Científicas De Investigación
Synthesis and Metabolism
Synthesis Techniques : The synthesis of similar quinoline derivatives, such as ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), involves methods like the use of methanesulfonyl as a protective group, indicating potential approaches for synthesizing related compounds (Mizuno et al., 2006).
Metabolic Pathways : Studies on the metabolic fate of synthetic cannabinoid receptor agonists based on similar quinoline structures can provide insights into the metabolism of compounds like 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one (Richter et al., 2022).
Chemical Properties and Applications
Crystal Structure and Theoretical Investigations : The study of the crystal structure and theoretical properties of similar compounds, such as (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine, provides insights into molecular geometry and potential pharmaceutical applications (Kamaraj et al., 2021).
Photoelectric Conversion Properties : Research on nanocrystalline TiO2 electrodes sensitized with hemicyanine derivatives of quinoline suggests potential applications in photoelectric conversion and solar energy harvesting (Wang et al., 2000).
Fluorescence and Spectroscopic Applications : The development of quinoline-based blue-green fluorescent probes indicates the use of such compounds in fluorescence and spectroscopy (Bodke et al., 2013).
Biological and Medicinal Applications
Potential Cancer Inhibition : Certain sulfonamide compounds with quinoline structure have been evaluated as potential cancer inhibitors, suggesting similar possibilities for 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one (Cumaoğlu et al., 2015).
Antimicrobial Properties : The synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones indicate potential antimicrobial properties, which could be relevant for related quinoline compounds (Patel et al., 2010).
Inhibitory Effects on Kinases : Optimizing quinolinecarbonitriles as inhibitors of Src kinase activity suggests potential for kinase inhibition in cancer treatment, relevant to similar quinoline structures (Boschelli et al., 2001).
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one is the NR2C/NR2D subunit containing NMDA receptors . These receptors play a crucial role in the transmission and modulation of synaptic signals in the central nervous system .
Mode of Action
3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one acts as a positive allosteric modulator of NR2C/NR2D subunit containing NMDA receptors . It increases the channel opening frequency of these receptors by two-fold, with no effect on NR2A or NR2B subtypes . This modulation enhances the signal transmission across the synapses.
Biochemical Pathways
Given its interaction with nmda receptors, it is likely to influence glutamatergic signaling pathways . The downstream effects of this modulation could include changes in neuronal excitability and synaptic plasticity.
Result of Action
The molecular and cellular effects of 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one’s action would be closely tied to its modulation of NMDA receptors . By enhancing the activity of these receptors, it could potentially influence a range of neuronal processes, from signal transmission to the regulation of synaptic plasticity.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5S/c1-16-5-4-6-17(11-16)14-27-15-24(33(29,30)19-9-7-18(26)8-10-19)25(28)20-12-22(31-2)23(32-3)13-21(20)27/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELZHJYGZOOXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2641630.png)
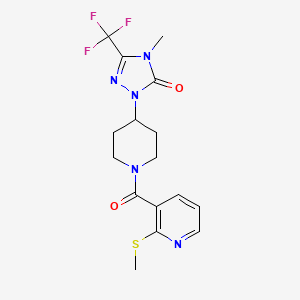
![3-isobutyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641634.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2641635.png)
![5-Amino-2-[(4-methoxyphenyl)methyl]pentanoic acid;hydrochloride](/img/structure/B2641636.png)
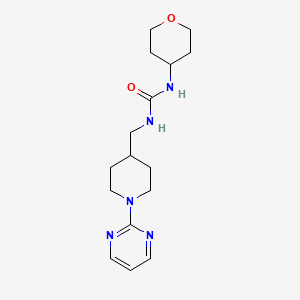
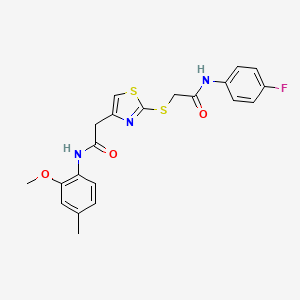
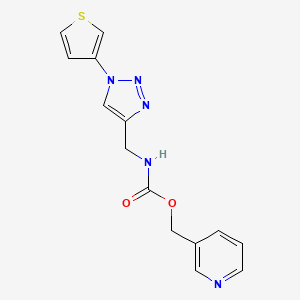
![4-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2641646.png)
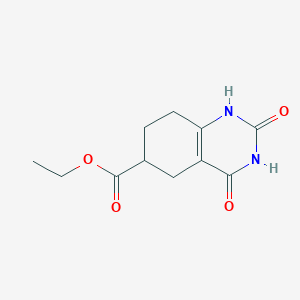
![7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2641648.png)
![1-pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2641650.png)
![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B2641651.png)
![Methyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2641652.png)